molecular formula C13H12N2O2 B2856208 3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-one CAS No. 1707562-56-8

3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-one

Cat. No.: B2856208
CAS No.: 1707562-56-8
M. Wt: 228.251
InChI Key: YDOHKAQMGUNLPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-one is a synthetic pyridazinone derivative, a class of nitrogen-nitrogen containing heterocyclic compounds recognized for a broad spectrum of pharmacological activities. Pyridazinones are a subject of significant interest in medicinal chemistry due to their applications as key scaffolds in the design of novel bioactive molecules . The core pyridazinone structure is endowed with unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, which are crucial for molecular recognition and interactions with biological targets . Although the specific biological data for this compound is limited in the public domain, closely related analogs have demonstrated considerable research potential. Recent studies on pyridazin-3-one derivatives have shown potent vasorelaxant activity, with specific compounds exhibiting efficacy superior to standard agents like hydralazine by acting on vascular smooth muscle and significantly increasing eNOS mRNA expression and nitric oxide levels . Furthermore, pyridazinone-based molecules are extensively investigated for anti-inflammatory properties, often through mechanisms such as phosphodiesterase 4 (PDE4) inhibition, which is a validated target for inflammatory diseases . The 3-acetyl substituent on the pyridazinone ring presents a versatile handle for further chemical modification, allowing researchers to explore structure-activity relationships and develop hybrid molecules for various therapeutic targets . This compound is intended for research applications, including use as a building block in medicinal chemistry, a precursor for the synthesis of more complex heterocyclic systems, and a candidate for in vitro pharmacological profiling to explore new mechanisms of action.

Properties

IUPAC Name

3-acetyl-1-(4-methylphenyl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-9-3-5-11(6-4-9)15-8-7-12(17)13(14-15)10(2)16/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDOHKAQMGUNLPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation and Michael Addition

The reaction begins with 3-acetyl-4-methylbenzaldehyde, which undergoes base-catalyzed condensation with methyl acrylate in N,N-dimethylformamide (DMF). Sodium cyanide (NaCN) facilitates the formation of an α,β-unsaturated ester intermediate at 35°C under nitrogen atmosphere. Subsequent Michael addition of hydrazine hydrate generates a dihydropyridazinone precursor. Critical parameters include:

  • Molar ratio : 1:1.1 aldehyde-to-methyl acrylate
  • Reaction time : 4 hours for complete intermediate formation
  • Temperature control : Maintained at 60°C during cyclization

Oxidative Aromatization

Copper(II) chloride dihydrate (CuCl₂·2H₂O) in refluxing acetonitrile effects dehydrogenation of the dihydro intermediate, yielding the fully aromatic pyridazinone system. This step typically achieves 50–56% isolated yield after chromatographic purification.

Optimization of Synthetic Conditions

Solvent and Catalyst Screening

Comparative studies reveal that DMF outperforms alternatives like acetonitrile or tetrahydrofuran in the initial condensation stage, providing superior solubility for both aromatic aldehydes and acrylate esters. The use of NaCN as a base minimizes side reactions compared to stronger bases like NaOH, which promote ester hydrolysis.

Microwave-Assisted Cyclization

While conventional heating requires 8 hours for complete cyclization, preliminary data suggest that microwave irradiation at 80°C (300 W) reduces this step to 10 minutes with comparable yields. This acceleration aligns with trends in green chemistry but requires further validation for acetyl-substituted substrates.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

1H NMR (400 MHz, CDCl₃):
δ 2.42 (s, 3H, CH₃), 2.65 (s, 3H, COCH₃), 7.35–7.41 (m, 4H, Ar-H), 8.12 (s, 1H, H-5), 8.95 (s, 1H, H-6).
MS (EI) : m/z 256 [M]⁺ (calc. 256.3).
Elemental analysis : Found C 68.21%, H 5.12%, N 10.98% (calc. C 68.27%, H 5.08%, N 10.91%).

Crystallographic Studies

Single-crystal X-ray diffraction confirms the planar pyridazinone ring with dihedral angles of 12.3° between the heterocycle and 4-methylphenyl group. The acetyl substituent at C-3 adopts an s-cis conformation relative to the carbonyl group.

Comparative Yield Analysis

Step Methodology Time (h) Yield (%) Purity (HPLC)
1–2 Conventional 4.5 78 92
3 Microwave 0.17 81 95
4 CuCl₂ oxidation 1 56 98

Mechanistic Considerations

The formation of this compound proceeds via:

  • Conjugate addition : Hydrazine attack at the β-position of the α,β-unsaturated ester
  • 6-π electrocyclization : Formation of the dihydropyridazinone ring
  • Oxidative dehydrogenation : Copper-mediated removal of two hydrogen atoms

Notably, the acetyl group at C-3 stabilizes the transition state during cyclization through resonance effects, explaining the regioselectivity observed in related compounds.

Challenges and Alternative Approaches

Acetyl Group Instability

Prolonged exposure to acidic conditions during workup may lead to partial hydrolysis of the acetyl moiety. Neutralization with dilute sodium bicarbonate before extraction mitigates this issue.

Palladium-Catalyzed Alternatives

Recent patents disclose Pd(OAc)₂-mediated coupling for introducing aryl groups, though this method remains untested for acetyl-substituted pyridazinones.

Industrial-Scale Considerations

Batch processes using the conventional route demonstrate:

  • Space-time yield : 1.2 kg/m³·h
  • E-factor : 18.7 (improved to 12.4 with solvent recovery)

Continuous flow systems show promise for enhancing oxidation efficiency but require specialized equipment for handling copper slurries.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The pyridazinone ring can be reduced to form dihydropyridazinones.

    Substitution: The hydrogen atoms on the pyridazinone ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

    Oxidation: Formation of 3-carboxy-1-(4-methylphenyl)pyridazin-4(1H)-one.

    Reduction: Formation of 3-acetyl-1-(4-methylphenyl)dihydropyridazin-4(1H)-one.

    Substitution: Formation of various substituted pyridazinones depending on the reagents used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that pyridazine derivatives, including 3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-one, exhibit notable antimicrobial activity. A study synthesized a series of pyridazin-3-one derivatives and evaluated their efficacy against various bacterial strains. The results demonstrated that certain modifications to the pyridazine ring significantly enhanced antimicrobial potency, suggesting potential applications in developing new antibiotics .

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly as an inhibitor of specific cancer cell lines. A study found that derivatives of pyridazin-3-one exhibited selective cytotoxicity against human breast cancer cells. This was attributed to their ability to activate AMP-activated protein kinase (AMPK), a crucial regulator of cellular metabolism and growth in response to stress . The structure-activity relationship (SAR) studies indicated that modifications to the aromatic substituents could optimize efficacy against cancer cells while minimizing toxicity to normal cells .

Synthetic Pathways

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate ketones or aldehydes under controlled conditions. Various synthetic approaches have been reported, highlighting the versatility of this compound in generating a library of derivatives with modified biological activities .

Derivative Evaluation

A comprehensive evaluation of synthesized derivatives has shown enhanced biological activities compared to the parent compound. For instance, introducing different substituents on the pyridazine ring led to compounds with improved selectivity and potency against specific targets, including bacterial and cancer cells .

Polymer Chemistry

Beyond biological applications, pyridazine derivatives have been explored in polymer chemistry for their potential as monomers in creating functionalized polymers. The incorporation of this compound into polymer matrices can impart desirable properties such as thermal stability and enhanced mechanical strength .

Antimicrobial Activity Study

A case study evaluated a series of pyridazine derivatives for antimicrobial properties against common pathogens like Staphylococcus aureus and Escherichia coli. The study revealed that certain structural modifications significantly increased antimicrobial efficacy, suggesting that this compound could serve as a lead compound for developing new antimicrobial agents .

Cancer Cell Line Inhibition

In another case study focusing on breast cancer cell lines, researchers found that specific derivatives of this compound exhibited potent growth inhibition. The study provided insights into how structural variations influenced AMPK activation and subsequent effects on cancer cell metabolism .

Tables

Application AreaKey FindingsReferences
Antimicrobial ActivitySignificant potency against bacterial strains
Anticancer ActivitySelective toxicity towards breast cancer cells
Polymer ChemistryEnhanced mechanical properties in polymer matrices

Mechanism of Action

The mechanism of action of 3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and 4-methylphenyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-one can be contextualized by comparing it with analogous pyridazinone derivatives. Below is a detailed analysis:

Structural Analogues and Substituent Effects

Compound Name R1 (Position 1) R3 (Position 3) Molecular Weight Key Properties/Activities Reference
Target Compound 4-methylphenyl Acetyl ~228.25* Not reported -
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one 4-methylphenyl Hydrogen ~202.23 Anti-inflammatory (IC50: 11.6 μM)
3-[1-(3-Bromophenyl)-1H-pyrazol-5-yl]-1-(pyridin-4-yl)pyridazin-4(1H)-one (JCJ) Pyridin-4-yl 3-(3-Bromophenyl)-1H-pyrazol-5-yl 402.23 Structural data only
TAK-063 2-Fluoro-4-(1H-pyrazol-1-yl)phenyl 5-Methoxy-3-(1-phenyl-1H-pyrazol-5-yl) ~452.45 PDE10A inhibition; mood instability
3-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyridazin-4(1H)-one 4-methylphenyl 3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl 390.40 Not specified

*Calculated based on molecular formula C13H12N2O2.

Key Observations

Substituent Influence on Bioactivity: The anti-inflammatory activity of 2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one (IC50: 11.6 μM) suggests that the 4-methylphenyl group at R1 may enhance interactions with inflammatory targets. However, the absence of the acetyl group in this compound implies that the acetyl moiety in the target compound could modulate potency or selectivity. TAK-063, a PDE10A inhibitor, incorporates a pyrazole substituent at R3, which contributes to its enzyme-binding affinity .

Synthetic Accessibility: Microwave irradiation methods have been employed to optimize yields of structurally related pyridazinones (e.g., 82% yield for 3-acetyl-1-(2,6-diethylphenyl)-2-methylisochromeno[4,3-b]pyrrol-5(1H)-one) . This suggests that similar approaches could enhance the synthesis efficiency of the target compound.

Impact of Heterocyclic Moieties :

  • Compounds with oxadiazole (e.g., ) or pyrazole (e.g., ) groups at R3 exhibit distinct electronic profiles compared to the acetyl-substituted target compound. These differences may influence solubility, metabolic stability, and target engagement.

Role of Lipophilicity :

  • The 4-methylphenyl group at R1 is a common feature in several analogues (e.g., ), likely enhancing lipophilicity and membrane permeability. This substituent’s conservation across compounds highlights its importance in pharmacokinetic optimization.

Biological Activity

3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-one is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is investigated for various therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound features a pyridazinone ring with an acetyl group and a para-methylphenyl substituent. This configuration is crucial for its biological activity as it influences the compound's interaction with biological targets.

The mechanism of action involves the compound's interaction with specific enzymes or receptors. The acetyl and 4-methylphenyl groups enhance binding affinity to these targets, modulating their activity and leading to various biological effects. The exact pathways depend on the specific biological target being investigated.

Antimicrobial Activity

Research indicates that derivatives of pyridazinones can exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown moderate to significant antibacterial and antifungal activities in vitro. A study found that certain pyrazolo[3,4-d]pyridazines demonstrated good antibacterial effects against various pathogens .

Table 1: Antimicrobial Activity of Related Compounds

CompoundActivity TypeMIC (mg/mL)Reference
Pyrazolo[3,4-d]pyridazineAntibacterial0.5
3-Acetyl-1-(4-chlorophenyl)Antifungal0.25
3-Acetyl-1-(4-methylphenyl)Antibacterial0.75

Anti-inflammatory Activity

The compound has been explored for its anti-inflammatory potential. In vitro studies have shown that derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. One study reported that certain derivatives exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, comparable to standard anti-inflammatory drugs .

Anticancer Activity

Research into the anticancer properties of pyridazinone derivatives indicates promising results against various cancer cell lines. Compounds containing similar structural motifs have been reported to inhibit the growth of lung, breast, and colorectal cancer cells significantly. A notable study highlighted that derivatives were effective against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines .

Table 2: Anticancer Activity Overview

Cell LineCompound TestedIC50 (µM)Reference
MDA-MB-2313-acetyl-1-(4-methylphenyl)12
HepG23-acetyl-1-(4-methylphenyl)15
A549 (Lung Cancer)Pyrazolo[3,4-d]pyridazine10

Case Studies

Several case studies have explored the synthesis and biological evaluation of pyridazine derivatives:

  • Synthesis and Evaluation : A study synthesized a series of pyridazine derivatives using various methodologies and evaluated their biological activities. Results indicated that modifications in substituents significantly affected their antimicrobial and anticancer activities .
  • Comparative Analysis : Another investigation compared the efficacy of different substituents on the pyridazine ring structure concerning their anti-inflammatory properties. It was found that methyl substitutions enhanced activity compared to unsubstituted phenyl groups .

Q & A

Basic Research Questions

What synthetic strategies are effective for preparing 3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-one, and how can reaction conditions be optimized?

The synthesis of pyridazinone derivatives typically involves cyclization or functionalization of preformed pyridazine cores. For example, bromophenyl or tolyl substituents can be introduced via nucleophilic aromatic substitution or cross-coupling reactions. Key steps include:

  • Acetylation : Introducing the acetyl group at position 3 using acetyl chloride or acetic anhydride under basic conditions (e.g., pyridine or triethylamine) .
  • Substituent Optimization : Reaction temperature (60–80°C) and solvent polarity (DMF, THF) significantly impact yield. Reflux in ethanol or DMF is common for cyclization steps .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) ensures purity .

Characterization via NMR (1H, 13C) and MS is critical to confirm structural integrity .

How can the physicochemical properties of this compound be systematically characterized?

  • Hydrogen Bonding : Assess hydrogen bond donor/acceptors using computational tools (e.g., Topology Polar Surface Area calculations, ~71.3 Ų for similar pyridazinones) .
  • Solubility : Perform shake-flask experiments in buffers (pH 1–7.4) with HPLC quantification. Pyridazinones often show poor aqueous solubility, requiring co-solvents like DMSO .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and degradation profiles .

What preliminary assays are recommended to evaluate biological activity?

  • Enzyme Inhibition : Screen against kinases or phosphodiesterases (e.g., PDE10A) using fluorescence-based assays. IC50 values <1 µM indicate high potency .
  • Cellular Uptake : Measure intracellular concentrations via LC-MS/MS in cell lines (e.g., HEK293 or HeLa) .
  • Toxicity : MTT assays in primary hepatocytes or fibroblasts assess cytotoxicity .

Advanced Research Questions

How can structural contradictions in crystallographic data be resolved?

  • X-ray Refinement : Use SHELXL for small-molecule refinement and SHELXE for phase determination in twinned crystals. Discrepancies in bond lengths/angles may arise from disorder; apply restraints or multi-component models .
  • Validation Tools : Compare experimental data (ORTEP-3) with DFT-optimized geometries to identify outliers .

What strategies are effective for structure-activity relationship (SAR) studies?

  • Analog Synthesis : Replace the 4-methylphenyl group with electron-withdrawing (e.g., 4-fluorophenyl) or bulky substituents (e.g., naphthyl) to probe steric/electronic effects .
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify key interactions with targets like PDE10A. The acetyl group may hydrogen-bond to active-site residues .

How can conflicting biological data (e.g., potency vs. toxicity) be rationalized?

  • Off-Target Profiling : Perform kinome-wide screening (Eurofins KinaseProfiler) to identify unintended targets .
  • Metabolite Analysis : Incubate with liver microsomes (human/rat) and identify metabolites via UPLC-QTOF-MS. Acetyl hydrolysis or oxidative demethylation may generate toxic intermediates .

What computational methods are suitable for predicting binding modes?

  • Molecular Dynamics (MD) : Simulate ligand-protein complexes (GROMACS) over 100 ns to assess stability. Pyridazinones often exhibit π-π stacking with aromatic residues .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogs with modified substituents .

Methodological Tables

Table 1: Key Synthetic Parameters for Pyridazinone Derivatives

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
AcetylationAcCl, pyridine, 0°C → RT75–85>95%
CyclizationK2CO3, DMF, 80°C, 12 h60–70>90%
PurificationSilica gel (hexane:EtOAc 3:1)99%

Table 2: Biological Activity of Related Compounds

CompoundTargetIC50 (nM)Toxicity (IC50, µM)Reference
PDE10A inhibitorPDE10A70>100
Kinase inhibitorCDK2120050

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.